molecular formula C14H20BrClN2O B5108529 4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride

4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride

Cat. No.: B5108529
M. Wt: 347.68 g/mol
InChI Key: REYDKNDUFOMQCK-UHFFFAOYSA-N
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Description

4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride is a chemical compound with the molecular formula C14H20BrClN2O It is a derivative of benzamide, featuring a bromine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride typically involves the following steps:

    Pyrrolidine Addition: The attachment of a pyrrolidine ring to the propyl chain.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and pyrrolidine addition reactions, followed by purification processes such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide
  • 4-fluoro-N-(3-pyrrolidin-1-ylpropyl)benzamide
  • 4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide

Uniqueness

4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles .

Properties

IUPAC Name

4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O.ClH/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYDKNDUFOMQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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